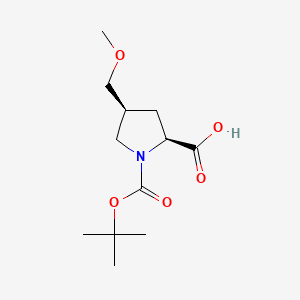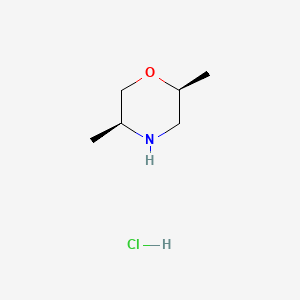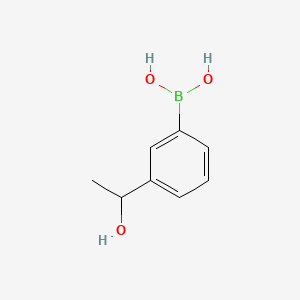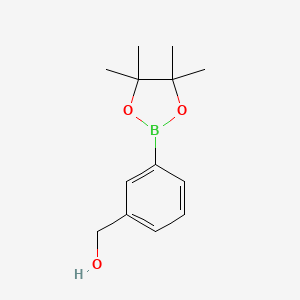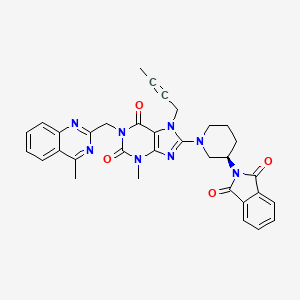
(R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
(R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C33H30N8O4 and its molecular weight is 602.655. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods Development
The development of specific and sensitive analytical methods for the determination of similar compounds, such as linagliptin, which shares structural features like a piperidine ring and a quinazoline moiety, is crucial in pharmaceutical analysis. For instance, a high-performance thin-layer chromatography (HPTLC) assay method for linagliptin in tablet dosage form demonstrates the importance of precise analytical techniques in drug quality control (Rode & Tajne, 2021).
Pharmacological Research
Compounds with structural features such as piperidine and quinazoline have been explored for their pharmacological effects. Lurasidone, for example, exhibits efficacy and safety in treating psychotic and mood disorders. This highlights the potential for compounds with similar structures to be investigated for therapeutic applications (Pompili et al., 2018).
Drug Development and Mechanism of Action Studies
Investigating the role of specific chemical groups in the activity of compounds provides insights into their mechanism of action and potential therapeutic applications. The study of serotonin reuptake inhibitors and serotonin receptor antagonists, for example, can inform the development of fast-acting antidepressants and anxiolytics. This suggests a pathway for exploring the therapeutic potentials of complex molecules with similar moieties (Watson & Dawson, 2007).
Synthesis and Chemical Transformation Studies
The exploration of chemical transformations, such as the Fischer synthesis of indoles from arylhydrazones, showcases the synthetic versatility of compounds with specific substituents. These studies can lead to the synthesis of novel compounds with potential biological activities (Fusco & Sannicolo, 1978).
Mechanism of Action
Target of Action
N-Phthalimide-linagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate a decrease in blood glucose levels .
Mode of Action
N-Phthalimide-linagliptin acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of GLP-1 and GIP, thereby increasing their levels in the body . This leads to enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, resulting in improved glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by N-Phthalimide-linagliptin affects several biochemical pathways. It enhances the activity of incretin hormones, leading to increased insulin synthesis and release from pancreatic beta cells . It also reduces glucagon secretion from pancreatic alpha cells, which decreases hepatic glucose production . Furthermore, N-Phthalimide-linagliptin has been shown to have anti-inflammatory effects, reducing the concentration of proinflammatory factors such as TNF-α and IL-6 .
Pharmacokinetics
N-Phthalimide-linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . It is rapidly absorbed after oral administration, with maximum plasma concentration occurring approximately 90 minutes post-dose . The majority of N-Phthalimide-linagliptin is eliminated as the parent compound, indicating that metabolism plays a minor role in its overall pharmacokinetics .
Result of Action
The molecular and cellular effects of N-Phthalimide-linagliptin’s action are multifaceted. It improves glycemic control by enhancing insulin secretion and reducing glucagon release . Additionally, it has been shown to have antiproliferative activity against cancer cells . For instance, N-Phthalimide derivatives have been found to inhibit the migration capacity of certain cancer cells and decrease colony formation .
Action Environment
The action, efficacy, and stability of N-Phthalimide-linagliptin can be influenced by various environmental factors. For instance, the presence of certain functional groups can lead to folded molecular geometries due to n-π interactions among proximal amine-phthalimide sites . These interactions can affect the compound’s reactivity and stability. Furthermore, the compound’s reactivity can be influenced by the presence of other chemical entities in the environment, such as reactive oxygen species .
Properties
IUPAC Name |
7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N8O4/c1-4-5-17-39-27-28(37(3)33(45)40(31(27)44)19-26-34-20(2)22-12-8-9-15-25(22)35-26)36-32(39)38-16-10-11-21(18-38)41-29(42)23-13-6-7-14-24(23)30(41)43/h6-9,12-15,21H,10-11,16-19H2,1-3H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVXJPINFRNEPM-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020126 | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886588-63-2 | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886588-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-But-2-ynyl-8-[(R)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-piperidin-1-yl]-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)

